
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a hydroxyethyl group attached to a phenol ring with two methoxy groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2,6-dimethoxyphenol with an appropriate alkylating agent under basic conditions to introduce the hydroxyethyl group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the phenol ring or the hydroxyethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Formation of 4-(1-oxoethyl)-2,6-dimethoxyphenol.
Reduction: Formation of 4-(1-hydroxyethyl)-2,6-dimethoxycyclohexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The methoxy groups may also play a role in modulating the compound’s overall chemical reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol: Lacks the stereochemistry of the (s)-enantiomer.
2,6-Dimethoxyphenol: Lacks the hydroxyethyl group.
4-(1-Hydroxyethyl)phenol: Lacks the methoxy groups.
Uniqueness
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methoxy groups. This combination of functional groups and stereochemistry imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
4-[(1S)-1-hydroxyethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H14O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,11-12H,1-3H3/t6-/m0/s1 |
Clave InChI |
DDDDTTULEBRRJZ-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C(=C1)OC)O)OC)O |
SMILES canónico |
CC(C1=CC(=C(C(=C1)OC)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



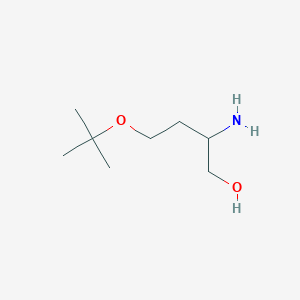
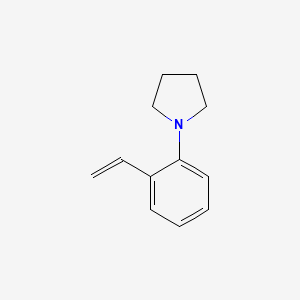
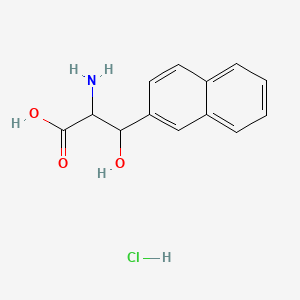
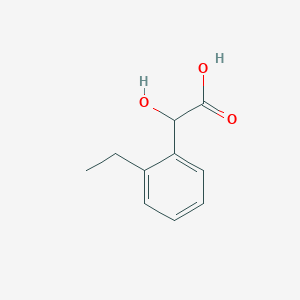
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)
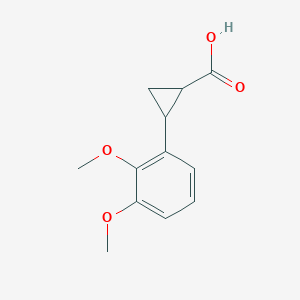


![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)

![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)


